Ethyl 4-methoxy-2-methylbenzoylformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-methoxy-2-methylbenzoylformate, also known as ethyl (4-methoxy-2-methylphenyl) (oxo)acetate, is a chemical compound .
Molecular Structure Analysis
The molecular formula of Ethyl 4-methoxy-2-methylbenzoylformate is C12H14O4 . The InChI code is 1S/C12H14O4/c1-4-16-12(14)11(13)10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3 . The molecular weight is 222.24 g/mol .Physical And Chemical Properties Analysis
Ethyl 4-methoxy-2-methylbenzoylformate is a solid . It has a molecular weight of 222.24 g/mol . The compound has a topological polar surface area of 52.6 Ų . It has a complexity of 262 .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-methoxy-2-methylbenzoylformate is involved in various synthesis processes. For example, Zhu Jin-tao (2011) describes its use in the preparation of 4-methoxyphenylacetic acid via the Friedel-Crafts reaction, followed by a Wolff-Kishner-Huang reduction, showcasing its utility in complex organic syntheses (Zhu Jin-tao, 2011).
Antimicrobial and Antioxidant Properties
Ethyl 4-methoxy-2-methylbenzoylformate derivatives demonstrate significant antimicrobial and antioxidant properties. Raghavendra et al. (2016) synthesized various compounds including ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, which exhibited excellent antibacterial and antifungal activities, alongside profound antioxidant potential (Raghavendra et al., 2016).
Biological Activities
The compound has been explored for its potential in biological applications. For instance, Tatipamula and Vedula (2019) reported that semi-synthetic derivatives of ethyl 4-methoxy-2-methylbenzoylformate showed activity against bacterial and fungal strains, with some compounds exhibiting significant antimycobacterial activity (Tatipamula & Vedula, 2019).
Application in Drug Synthesis
This compound is also crucial in the synthesis of drug intermediates. Wang Yu (2008) described its role in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, highlighting its significance in pharmaceutical manufacturing (Wang Yu, 2008).
properties
IUPAC Name |
ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-16-12(14)11(13)10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFGHBVLYGHKCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxy-2-methylbenzoylformate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.